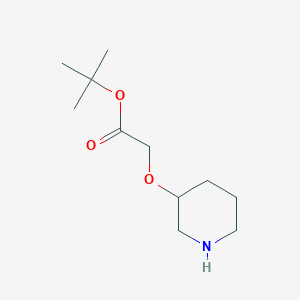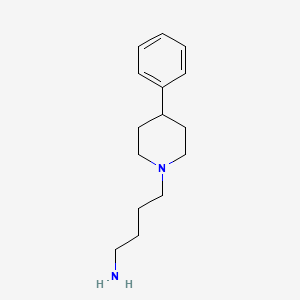
1-(4-Aminobutan-1-yl)-4-phenylpiperidine
概要
説明
1-(4-Aminobutan-1-yl)-4-phenylpiperidine, commonly referred to as 4-APB, is a synthetic compound used in scientific research applications. It is a derivative of the piperidine family of compounds, which are known for their wide range of biological activities. 4-APB has been studied for its potential use as a drug, as a tool for studying receptor function, and as a component of drug-discovery efforts.
科学的研究の応用
Synthesis and Chemical Properties
Research has explored the synthesis and chemical properties of "1-(4-Aminobutan-1-yl)-4-phenylpiperidine" derivatives, highlighting their significance in developing pharmacologically active substances. One study focused on the tetrazole-containing derivatives of 4-amino-3-phenylbutanoic acid, demonstrating the molecule's versatility in forming tetrazole derivatives, which are of interest due to their pharmacological properties (Putis, Shuvalova, & Ostrovskii, 2008). Another investigation delved into the synthesis of 3,4-disubstituted 4-aminobutanoic acids, revealing the importance of β-substituted γ-aminobutyric acid derivatives in medical applications, such as nootropic agents and myorelaxants (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).
Pharmacological Potential
Several studies have investigated the pharmacological potential of derivatives of "1-(4-Aminobutan-1-yl)-4-phenylpiperidine", focusing on their binding affinities, receptor interactions, and biological activities. For example, novel sigma receptor ligands have been synthesized, displaying significant affinity for sigma receptor subtypes, suggesting their potential in modulating neurophysiological functions (Prezzavento et al., 2007). Another research effort synthesized novel 4-phenylpiperidine-2,6-dione derivatives as ligands for α₁-adrenoceptor subtypes, indicating their potential in developing therapeutic agents for cardiovascular diseases (Romeo et al., 2011).
Anticancer Applications
Further studies explored the anticancer activities of novel compounds derived from "1-(4-Aminobutan-1-yl)-4-phenylpiperidine". For instance, Mannich bases derived from 6-(4-phenyl-piperazin-1-yl)pyridine-3-ylamine demonstrated moderate cytotoxic activity against prostate cancer cell lines, providing a basis for the development of new anticancer drugs (Demirci & Demirbas, 2019).
特性
IUPAC Name |
4-(4-phenylpiperidin-1-yl)butan-1-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2/c16-10-4-5-11-17-12-8-15(9-13-17)14-6-2-1-3-7-14/h1-3,6-7,15H,4-5,8-13,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQFALOYUAYFHLY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)CCCCN | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Aminobutan-1-yl)-4-phenylpiperidine | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

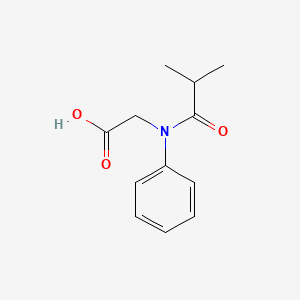
![tert-butyl N-(imidazo[1,2-a]pyridin-5-yl)carbamate](/img/structure/B3108492.png)
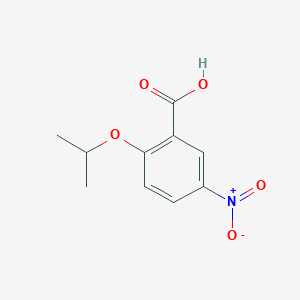



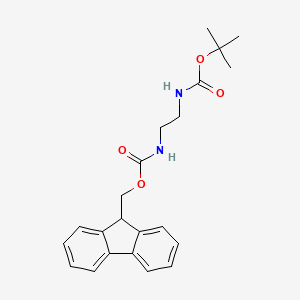
![1-(2-Hydroxyethyl)-4-[4-(methylsulphonyl)phenyl]piperazine](/img/structure/B3108530.png)
![6-Fluoro-2-azabicyclo[2.2.1]heptane](/img/structure/B3108531.png)
![4-[2-(Diethylamino)ethyl]aniline](/img/structure/B3108537.png)

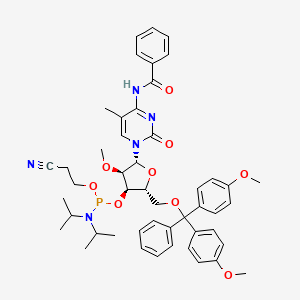
![5-[(E)-2-thienylmethylidene]-1,3-thiazolane-2,4-dione](/img/structure/B3108553.png)
